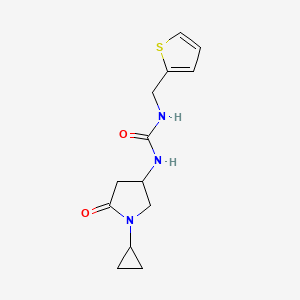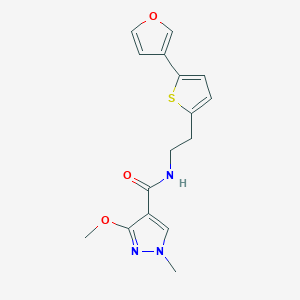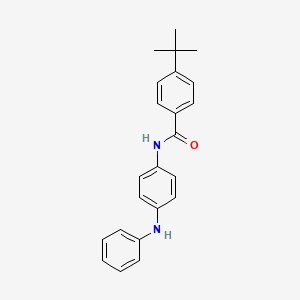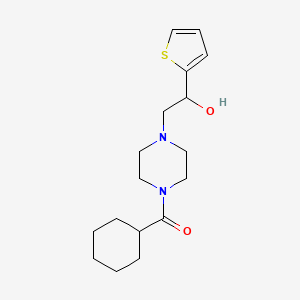![molecular formula C20H13BrN2S B2677340 (2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile CAS No. 476675-26-0](/img/structure/B2677340.png)
(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a chemical compound that has shown promising results in scientific research. This compound is also known as BPTN and has been studied for its potential use in various fields, including medicine and agriculture.
作用机制
The mechanism of action of BPTN involves the inhibition of various enzymes and proteins. In cancer cells, BPTN inhibits the activity of various enzymes involved in cell growth and division, leading to the induction of apoptosis. In bacteria and fungi, BPTN inhibits the activity of enzymes involved in cell wall synthesis and protein synthesis, leading to cell death. In plants, BPTN inhibits the activity of enzymes involved in photosynthesis, leading to the inhibition of plant growth.
Biochemical and Physiological Effects:
BPTN has been shown to have various biochemical and physiological effects. In cancer cells, BPTN induces apoptosis and inhibits angiogenesis. In bacteria and fungi, BPTN inhibits cell wall synthesis and protein synthesis, leading to cell death. In plants, BPTN inhibits photosynthesis, leading to the inhibition of plant growth.
实验室实验的优点和局限性
The advantages of using BPTN in lab experiments include its high potency, low toxicity, and broad-spectrum activity. However, the limitations of using BPTN in lab experiments include its high cost, limited availability, and potential environmental hazards.
未来方向
There are several future directions for the study of BPTN. In medicine, further studies are needed to determine the efficacy of BPTN as an anticancer agent in vivo. In agriculture, further studies are needed to determine the potential use of BPTN as a herbicide and insecticide in field conditions. Additionally, further studies are needed to determine the potential environmental hazards of using BPTN in agriculture.
合成方法
The synthesis of BPTN involves the reaction between 3-bromobenzaldehyde, thiourea, and malononitrile in the presence of a base. The reaction proceeds through a multistep process, which results in the formation of BPTN. The purity of the synthesized compound can be determined using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
BPTN has been extensively studied for its potential use in various fields, including medicine and agriculture. In medicine, BPTN has shown promising results as an anticancer agent. Studies have shown that BPTN inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BPTN has also been shown to have antimicrobial properties and can be used as an antibacterial and antifungal agent.
In agriculture, BPTN has been studied for its potential use as a herbicide. Studies have shown that BPTN inhibits the growth of weeds by inhibiting photosynthesis. BPTN has also been shown to have insecticidal properties and can be used as an insecticide.
属性
IUPAC Name |
(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2S/c21-18-11-5-9-16(12-18)19-14-24-20(23-19)17(13-22)10-4-8-15-6-2-1-3-7-15/h1-12,14H/b8-4+,17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROBGCNORUDJJT-KCTVJHQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]acetic acid](/img/structure/B2677258.png)
![3-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2677259.png)


![2-[(4-Fluorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677267.png)

![2-(2-chloro-6-fluorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2677270.png)

![N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2677273.png)


![3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2677279.png)
